Cas no 1365272-63-4 (2-Bromo-6-isobutoxybenzonitrile)

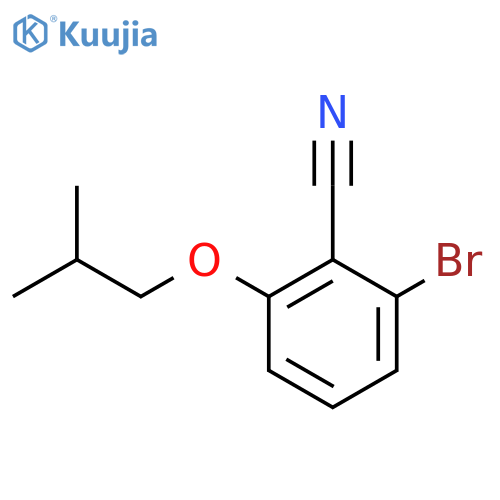

1365272-63-4 structure

商品名:2-Bromo-6-isobutoxybenzonitrile

CAS番号:1365272-63-4

MF:C11H12BrNO

メガワット:254.12308216095

MDL:MFCD21609679

CID:3043315

2-Bromo-6-isobutoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-isobutoxybenzonitrile

- 2-BROMO-6-(2-METHYLPROPOXY)BENZONITRILE

- V2622

-

- MDL: MFCD21609679

- インチ: 1S/C11H12BrNO/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8H,7H2,1-2H3

- InChIKey: ZUKLSCYYESFDIA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C#N)OCC(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 221

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 33

2-Bromo-6-isobutoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311299-1 g |

2-Bromo-6-isobutoxybenzonitrile; 96% |

1365272-63-4 | 1g |

€246.00 | 2023-04-26 | ||

| TRC | B696365-1g |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 1g |

$ 207.00 | 2023-04-18 | ||

| TRC | B696365-100mg |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 100mg |

$ 64.00 | 2023-04-18 | ||

| abcr | AB311299-10g |

2-Bromo-6-isobutoxybenzonitrile, 96%; . |

1365272-63-4 | 96% | 10g |

€1062.00 | 2025-02-27 | |

| 1PlusChem | 1P009XE1-25g |

2-BroMo-6-isobutoxybenzonitrile |

1365272-63-4 | 96% | 25g |

$566.00 | 2025-02-25 | |

| TRC | B696365-500mg |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 500mg |

$ 150.00 | 2023-04-18 | ||

| Ambeed | A860184-5g |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 96% | 5g |

$284.0 | 2024-04-24 | |

| A2B Chem LLC | AE62377-1g |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 96% | 1g |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AE62377-10g |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 96% | 10g |

$315.00 | 2024-04-20 | |

| Crysdot LLC | CD12148384-10g |

2-Bromo-6-isobutoxybenzonitrile |

1365272-63-4 | 95+% | 10g |

$564 | 2024-07-23 |

2-Bromo-6-isobutoxybenzonitrile 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1365272-63-4 (2-Bromo-6-isobutoxybenzonitrile) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 4770-00-7(3-cyano-4-nitroindole)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1365272-63-4)2-Bromo-6-isobutoxybenzonitrile

清らかである:99%

はかる:5g

価格 ($):256.0